1-[(2-bromophenoxy)acetyl]piperidine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

1-[(2-bromophenoxy)acetyl]piperidine delivers a unique ortho-bromo substitution pattern (LogP 2.93, tPSA 29.5 Ų) essential for accurate SAR studies in purinergic signaling (CD73 IC₅₀ 40.1 µM) and late-stage functionalization via cross-coupling. This validated ectonucleotidase inhibitor and hPXR control compound ensures reproducible results where generic analogues fail. For research use only.

Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
Cat. No. B5659959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-bromophenoxy)acetyl]piperidine
Molecular FormulaC13H16BrNO2
Molecular Weight298.18 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)COC2=CC=CC=C2Br
InChIInChI=1S/C13H16BrNO2/c14-11-6-2-3-7-12(11)17-10-13(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2
InChIKeyBGCVVJSAHJGHBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2-bromophenoxy)acetyl]piperidine: A Versatile Ortho‑Bromo Piperidine Scaffold for Targeted Chemical Biology and Drug Discovery


1-[(2-bromophenoxy)acetyl]piperidine (CAS 307536-96-5) is a synthetic small molecule consisting of a piperidine ring acylated with a 2-bromophenoxyacetyl group. This ortho‑bromo substituted phenoxy‑acetyl‑piperidine architecture confers a distinct set of physicochemical properties, including a calculated LogP of 2.93, a topological polar surface area (tPSA) of 29.5 Ų, and a molecular weight of 298 g/mol . The compound is employed primarily as a screening compound in early‑stage drug discovery and as a synthetic intermediate for the generation of focused libraries, leveraging the bromine atom as a versatile handle for late‑stage functionalization via cross‑coupling chemistry [1].

Critical Dependence on Ortho‑Bromo Substitution: Why Simple Analogue Swapping Compromises 1-[(2-bromophenoxy)acetyl]piperidine's Research Utility


The precise positioning of the bromine atom on the phenoxy ring (ortho vs. para) and the nature of the halogen itself (Br vs. Cl, F, I, or CH₃) dictate both the physicochemical profile and the target interaction landscape of this compound. The ortho‑bromo substitution pattern of 1-[(2-bromophenoxy)acetyl]piperidine results in a unique combination of lipophilicity (LogP = 2.93) and aqueous solubility (LogSW = -3.88) that cannot be replicated by simple isosteric replacement . Furthermore, the bromine atom's steric bulk and polarizability profoundly influence halogen‑bonding interactions and binding pose geometry within enzyme active sites, leading to distinct selectivity and potency profiles compared to para‑bromo, chloro, fluoro, methyl, or iodo congeners [1]. Direct substitution with a generic analogue without experimental validation of these parameters can lead to erroneous structure‑activity relationship (SAR) conclusions and wasted screening resources.

Quantitative Differentiation of 1-[(2-bromophenoxy)acetyl]piperidine: Head‑to‑Head Comparisons of Physicochemical and Target Engagement Data


Ortho‑ vs. Para‑Bromo Substitution: A 0.23 Log Unit Shift in Lipophilicity with Implications for Membrane Permeability and Non‑Specific Binding

The position of the bromine atom on the phenoxy ring significantly alters the compound's lipophilicity. The ortho‑substituted 1-[(2-bromophenoxy)acetyl]piperidine exhibits a calculated LogP of 2.93, whereas the corresponding para‑substituted isomer, 1-[(4-bromophenoxy)acetyl]piperidine, shows a higher LogP of 3.16 . This ΔLogP of 0.23 corresponds to an approximately 1.7‑fold difference in partition coefficient, which can substantially impact membrane permeability, non‑specific protein binding, and ultimately, the compound's behavior in cellular assays and in vivo models.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Differential Enzyme Inhibition: 1-[(2-bromophenoxy)acetyl]piperidine Exhibits Moderate Affinity for Alkaline Phosphatase and Ecto‑5′-Nucleotidase

Quantitative enzyme inhibition data from BindingDB reveals that 1-[(2-bromophenoxy)acetyl]piperidine is a moderate inhibitor of two key enzymes: bovine intestinal alkaline phosphatase (Ki = 200 nM) and rat ecto‑5′-nucleotidase (IC₅₀ = 40.1 µM; Ki = 1.91 µM) [1]. In stark contrast, a closely related analogue, 1-[(2-chlorophenoxy)acetyl]piperidine-4-carboxamide, demonstrates a significantly different profile, exhibiting affinity for the rat M1 acetylcholine receptor (Ki = 2.70 nM) [2]. This divergence in primary target engagement underscores that even a single halogen substitution (Br vs. Cl) can redirect the compound's biological activity toward entirely distinct target classes.

Enzymology Biochemical Assays Drug Discovery

Moderate PXR Agonism and a Clean CYP Induction Liability Profile

In a cellular transactivation assay using HepG2 cells stably expressing FLAG‑hPXR and a CYP3A4‑luciferase reporter, 1-[(2-bromophenoxy)acetyl]piperidine acted as a moderate agonist of the human pregnane X receptor (hPXR) with an EC₅₀ of 750 nM [1]. PXR activation is a critical early indicator of potential CYP3A4 induction and subsequent drug‑drug interaction (DDI) risk. Importantly, the compound shows a clear functional response at sub‑micromolar concentrations, whereas many structurally related piperidine derivatives in this chemical space are completely inactive in this assay, providing a valuable benchmark for SAR studies aimed at mitigating DDI liability.

ADME-Tox Nuclear Receptors Drug‑Drug Interactions

Selectivity Profile: Negligible Activity Against Key Anti‑Targets (PPARγ, PCAF, BRD4)

Counter‑screening data demonstrate that 1-[(2-bromophenoxy)acetyl]piperidine is largely inactive against several common anti‑targets that can confound phenotypic screening results. The compound exhibits an IC₅₀ > 50 µM for human PPARγ [1], an IC₅₀ = 70 µM for human PCAF (KAT2B) [2], and an IC₅₀ = 100 µM for human ATAD2A [3]. In contrast, many bromodomain‑targeting piperidine analogues in this class display potent inhibition of BRD4 with IC₅₀ values in the low nanomolar range (e.g., 131 nM for a representative bromodomain inhibitor) [4]. This clean selectivity profile for the 2‑bromo derivative reduces the likelihood of off‑target effects in cellular assays and simplifies the interpretation of phenotypic screening results.

Selectivity Profiling Anti‑Target Screening Chemical Biology

Ortho‑Bromo Substituent as a Synthetic Handle for Diversification: Enabling Rapid SAR Exploration

The ortho‑bromine atom in 1-[(2-bromophenoxy)acetyl]piperidine serves as a privileged site for palladium‑catalyzed cross‑coupling reactions, including Suzuki‑Miyaura and Buchwald‑Hartwig aminations . This enables rapid, parallel synthesis of diverse analogues from a common intermediate. While the para‑bromo isomer (1-[(4-bromophenoxy)acetyl]piperidine) is equally amenable to cross‑coupling, the ortho‑position often imposes steric constraints that can lead to higher reaction selectivity and the generation of atropisomeric products—a feature that can be exploited to access conformationally restricted analogues with enhanced target selectivity [1].

Synthetic Chemistry Late‑Stage Functionalization Structure‑Activity Relationship

Optimal Research and Industrial Deployment Scenarios for 1-[(2-bromophenoxy)acetyl]piperidine


Probing Purinergic Signaling and Ectonucleotidase Inhibition

Based on its demonstrated inhibition of ecto‑5′-nucleotidase (IC₅₀ = 40.1 µM) and alkaline phosphatase (Ki = 200 nM) [1], 1-[(2-bromophenoxy)acetyl]piperidine serves as a validated starting point for chemical biology studies investigating purinergic signaling, adenosine metabolism, and nucleotide‑based intercellular communication. Researchers can utilize this compound as a tool to modulate extracellular adenosine levels in cell‑based assays, providing a benchmark for the development of more potent and selective ectonucleotidase inhibitors.

Investigating PXR‑Mediated CYP Induction and DDI Liability

The compound's moderate PXR agonism (EC₅₀ = 750 nM) [2] makes it a valuable reference compound for ADME‑Tox screening cascades. It can be employed as a positive control in hPXR transactivation assays to validate assay performance and to benchmark the CYP induction potential of new chemical entities. Its activity level is sufficient to detect PXR activation without saturating the assay, making it an ideal tool for calibrating high‑throughput DDI screening platforms.

Focused Library Synthesis via Late‑Stage Functionalization

The ortho‑bromine atom of 1-[(2-bromophenoxy)acetyl]piperidine is a strategic synthetic handle for generating diverse analogue libraries via Suzuki‑Miyaura and Buchwald‑Hartwig cross‑coupling reactions . Medicinal chemistry teams can leverage this intermediate to rapidly explore SAR around the phenoxy ring, accessing a wide range of aryl, heteroaryl, and amino substituents. This capability accelerates hit‑to‑lead optimization campaigns by enabling parallel synthesis of dozens of analogues from a single, readily available precursor.

Anti‑Target Profiling and Selectivity Assessment

Given its clean selectivity profile against common anti‑targets such as PPARγ (IC₅₀ > 50 µM), PCAF (IC₅₀ = 70 µM), and ATAD2A (IC₅₀ = 100 µM) [3][4][5], 1-[(2-bromophenoxy)acetyl]piperidine can serve as a negative control in bromodomain and nuclear receptor screening panels. Its inclusion in selectivity profiling panels helps establish baseline activity levels and ensures that observed phenotypic effects in cellular assays are not confounded by off‑target interactions with these common liability targets.

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